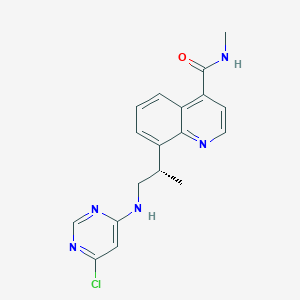
1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a chromenyl group, which is further substituted with a chlorophenyl and a methoxy group
准备方法
The synthesis of 1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with 6-methoxy-2H-chromen-3-one under basic conditions to form the chromenyl intermediate.
Attachment of the Pyrrolidine Ring: The chromenyl intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst, such as palladium, to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chromenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential as a drug candidate.
Industrial Applications: The compound’s stability and reactivity make it useful in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine can be compared to other similar compounds, such as:
1-(4-Chlorophenyl)pyrrolidine: This compound lacks the chromenyl and methoxy groups, making it less complex and potentially less active in certain applications.
6-Methoxy-2H-chromen-3-yl)pyrrolidine: This compound lacks the chlorophenyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.
属性
分子式 |
C21H22ClNO2 |
|---|---|
分子量 |
355.9 g/mol |
IUPAC 名称 |
1-[[4-(4-chlorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C21H22ClNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3 |
InChI 键 |
RGJIBKBCXYNYAA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)Cl)CN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


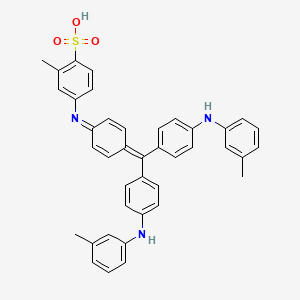



![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
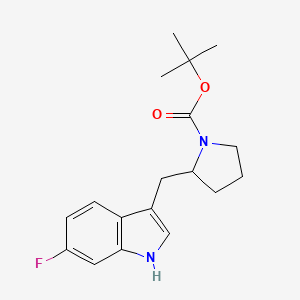
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
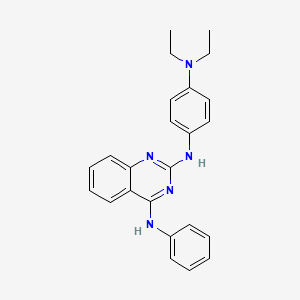
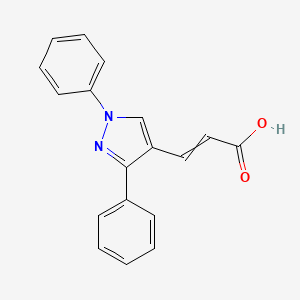
![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)

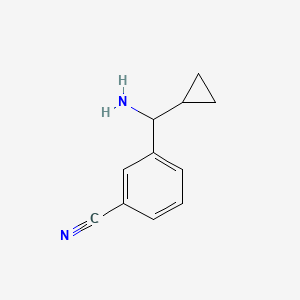
![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)
